molecular formula C13H17NS B2752359 (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine CAS No. 1248644-67-8

(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine

Cat. No.: B2752359
CAS No.: 1248644-67-8
M. Wt: 219.35
InChI Key: OQAXSPRYEYPRNI-UHFFFAOYSA-N
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Description

(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine is a secondary amine featuring a benzothiophene aromatic system linked via a methylene group to an amine nitrogen, which is further substituted with a 2-methylpropyl (isobutyl) group. Key characteristics include:

  • Molecular Formula: C₁₃H₁₅NS (estimated).
  • Molecular Weight: ~217.33 g/mol.
  • The isobutyl group introduces steric bulk and lipophilicity, influencing solubility and reactivity.

Properties

IUPAC Name

N-(1-benzothiophen-3-ylmethyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NS/c1-10(2)7-14-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAXSPRYEYPRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine typically involves the reaction of benzothiophene derivatives with appropriate amine precursors. One common method includes the alkylation of benzothiophene with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The benzothiophene ring may also contribute to its biological activity by interacting with hydrophobic regions of target proteins .

Comparison with Similar Compounds

Diisobutylamine (N,N-Bis(2-methylpropyl)amine)

Molecular Formula : C₈H₁₉N | MW : 129.24 g/mol
Key Differences :

  • Structure : Fully aliphatic, with two isobutyl groups attached to the nitrogen.
  • Physical Properties :
    • Vapor Pressure : 10 mmHg at 30°C.
    • Flash Point : 29°C.
    • Water Solubility : Slightly soluble.
  • Higher volatility (lower molecular weight) and lower hydrophobicity than the target compound.

Methyl(2-methylpropyl)amine

Molecular Formula : C₅H₁₃N | MW : 87.16 g/mol
Key Differences :

  • Structure : A simpler secondary amine with methyl and isobutyl substituents.
  • Physical Properties: No vapor pressure or solubility data provided, but its low molecular weight suggests higher volatility than the target compound.
  • Comparison :
    • Reduced steric hindrance compared to the benzothiophene-containing analog.
    • Likely more reactive due to the absence of an electron-rich aromatic system.

(1-Benzofuran-2-ylmethyl)[3-(dimethylamino)propyl]amine

Molecular Formula : C₁₄H₂₀N₂O | MW : 232.32 g/mol
Key Differences :

  • Structure: Benzofuran (oxygen heterocycle) replaces benzothiophene; the amine substituent is a dimethylaminopropyl group.
  • Basicity: The dimethylamino group introduces a tertiary amine, increasing basicity compared to the target compound’s secondary amine. Solubility: The dimethylaminopropyl group may enhance water solubility relative to the isobutyl group.

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight Key Structural Features Vapor Pressure Flash Point Solubility
Target: (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine C₁₃H₁₅NS ~217.33 Benzothiophene, isobutyl amine Not available Not available Likely low (hydrophobic)
Diisobutylamine C₈H₁₉N 129.24 Two isobutyl groups 10 mmHg @ 30°C 29°C Slightly soluble
Methyl(2-methylpropyl)amine C₅H₁₃N 87.16 Methyl, isobutyl amine Not reported Not reported Not reported
Benzofuran analog C₁₄H₂₀N₂O 232.32 Benzofuran, dimethylaminopropyl amine Not available Not available Moderate (polar group)

Research Findings and Implications

  • Electronic Effects : The sulfur atom in benzothiophene may enhance electron-withdrawing properties compared to benzofuran’s oxygen, influencing reactivity in substitution or binding interactions .
  • Stability : Alkylamines like diisobutylamine show moderate stability under storage, but the benzothiophene system’s stability remains unstudied .

Biological Activity

(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine, identified by its CAS number 1248644-67-8, is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a benzothiophene moiety linked to a propylamine group. The synthesis typically involves multi-step organic reactions, including C–N coupling techniques that are commonly employed to construct amine derivatives from aryl halides.

Synthetic Route Overview

  • Starting Materials : Benzothiophene derivatives and appropriate alkyl amines.
  • Reagents : Palladium catalysts are often used for cross-coupling reactions.
  • Conditions : Reactions are generally performed under inert atmospheres (e.g., nitrogen) to prevent oxidation.

Biological Activity

The biological activity of (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine has been investigated primarily in the context of its potential as an enzyme inhibitor and its effects on various biological systems.

The compound interacts with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions. Such interactions can lead to various pharmacological effects, including:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Related benzothiophene derivatives have been studied for their neuroprotective properties.

Research Findings

Several studies have reported on the biological efficacy of benzothiophene derivatives, including:

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of benzothiophene derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited low micromolar GI50 values against breast cancer cells (MDA-MB-468), suggesting significant antitumor potential.

CompoundCell Line TestedGI50 (µM)Notes
Compound AMDA-MB-468<1Strong inhibition observed
Compound BHT295Moderate inhibition

Comparative Analysis with Similar Compounds

A comparative analysis with other benzothiophene derivatives highlights the unique structural features that may influence biological activity.

CompoundStructure FeaturesBiological Activity
(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amineBenzothiophene + PropylaminePotential enzyme inhibitor
Benzothiophene derivative XAlkyl substitution variationsAntitumor activity noted
Benzothiophene derivative YDifferent linkageNeuroprotective properties

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